Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O3S . It has an average mass of 188.204 Da and a mono-isotopic mass of 188.025558 Da .
Synthesis Analysis
The synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its analogues involves the use of 2-aminothiazoles as a starting material . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound . The compound also contains an ethyl group, an amino group, a hydroxy group, and a carboxylate group .Chemical Reactions Analysis
2-Aminothiazoles, such as Ethyl 2-amino-4-hydroxythiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is an off-white precipitate . It has a molecular weight of 188.20 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
2-Aminothiazoles, including Ethyl 2-amino-4-hydroxythiazole-5-carboxylate, have shown promising therapeutic roles as antibacterial and antifungal agents . For instance, synthesized compounds of this class have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . In terms of antifungal activity, these compounds have shown potential against Candida glabrata and Candida albicans .
Anti-HIV Activity
2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant Activity
These compounds have also been associated with antioxidant activity, which can be beneficial in various health conditions related to oxidative stress .
Antitumor Activity
2-Aminothiazoles have shown promising therapeutic roles as antitumor agents . They have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Anthelmintic Activity
These compounds have been associated with anthelmintic activity, which means they can be used to treat parasitic worm infections .
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles have been found to have promising therapeutic roles as anti-inflammatory and analgesic agents .
Anticonvulsant Activity
2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess anticonvulsant activities .
Antidiabetic Activity
These compounds have also been associated with antidiabetic activity, which can be beneficial in the management of diabetes .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its analogues involve further exploration of their therapeutic potential . The compounds have shown moderate to significant antibacterial and antifungal potential, and compounds with a hydroxyl group substituted on the benzene ring have shown strong binding affinity . These compounds could be considered for further development as therapeutic agents .
properties
IUPAC Name |
ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHMKBKVEUWEGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417818 | |
Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate | |
CAS RN |
72218-74-7 | |
Record name | 72218-74-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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